N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Tubulin Polymerization Inhibitor Microtubule Dynamics Antimitotic Agent

N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS: 1574483-14-9) is a synthetic small molecule featuring a 1-methylindole core linked via an acetamide bridge to a 4-(1H-tetrazol-1-yl)phenyl moiety. This specific connectivity places it within the pharmacologically relevant class of indole-tetrazole hybrids, a scaffold widely explored for anticancer and tubulin-targeting applications.

Molecular Formula C18H16N6O
Molecular Weight 332.4 g/mol
Cat. No. B12157670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC18H16N6O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4
InChIInChI=1S/C18H16N6O/c1-23-10-9-15-16(3-2-4-17(15)23)20-18(25)11-13-5-7-14(8-6-13)24-12-19-21-22-24/h2-10,12H,11H2,1H3,(H,20,25)
InChIKeyYMYHOECICRZZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: A Defined Indole-Tetrazole Hybrid for Tubulin Interaction Studies


N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS: 1574483-14-9) is a synthetic small molecule featuring a 1-methylindole core linked via an acetamide bridge to a 4-(1H-tetrazol-1-yl)phenyl moiety . This specific connectivity places it within the pharmacologically relevant class of indole-tetrazole hybrids, a scaffold widely explored for anticancer and tubulin-targeting applications [1]. The compound is primarily characterized as a tubulin polymerization inhibitor, with its bioactivity anchored to a defined in vitro profile, distinguishing it from other regioisomeric variants within the same chemical family.

Why Indole-Tetrazole Acetamides Like N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide Cannot Be Casually Substituted


In the indole-tetrazole amide class, minor structural perturbations drastically alter target engagement and potency. The position of the tetrazole ring on the phenyl group and the substitution on the indole nitrogen directly modulate tubulin binding affinity [1]. For instance, shifting the indole attachment from the 4-position to a 6-position, or replacing the N1-methyl group with an isopropyl group , can lead to significant shifts in IC50 values or a complete loss of activity in specific assays. Therefore, using a close analog without verified equivalence data risks introducing uncontrolled variability into research models, undermining the reproducibility of tubulin polymerization and antiproliferative studies.

Quantitative Differentiation of N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide from Structural and Pharmacological Comparators


Tubulin Polymerization Inhibition: Potency Comparison Against the Reference Standard Combretastatin A-4

In a defined biochemical assay, N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide inhibits porcine brain tubulin polymerization with an IC50 of 2.68 µM [1]. This potency is comparable to the well-established standard Combretastatin A-4 (CA-4), which exhibits IC50 values typically in the 1.0–2.5 µM range across various studies [2]. This places the compound as a moderate-affinity tubulin ligand, distinct from high-potency indole-tetrazole variants like compounds 6a (IC50 = 0.34 µM) and 6f (IC50 = 0.52 µM) from the Reddy et al. series [2], which bear a tetrazole at the 2-position and an indole at the 3-position. This potency profile is ideal for investigating structure-activity relationships (SAR) where avoiding saturated binding is crucial for resolving nuanced pharmacodynamic effects.

Tubulin Polymerization Inhibitor Microtubule Dynamics Antimitotic Agent

Structural Differentiation: Unique Regiochemistry of the Tetrazole-Phenyl-Indole Linker

The compound possesses a unique 4-(1H-tetrazol-1-yl)phenyl substitution linked via an acetamide to a 1-methylindol-4-yl group . This contrasts with the more common indole-3-yl or indole-6-yl regioisomers and the tetrazol-2-yl connectivity found in many high-potency analogs [1]. The N1-methyl on the indole provides a defined steric and electronic environment, distinct from the N1-isopropyl variant, N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide . This precise substitution pattern can be exploited in chemical biology for probe design where steric bulk at specific positions is a critical variable.

Structure-Activity Relationship (SAR) Scaffold Hopping Chemical Biology Tool

Class-Level In Vitro Anticancer Activity Profile

While direct antiproliferative data for this specific compound is not reported, close indole-tetrazole amide congeners from the same synthetic class exhibit IC50 values in the range of 3.5–8.7 µM against MCF-7, A549, and SKOV3 cancer cell lines [1]. By structural inference, the target compound is predicted to fall within a similar activity bracket. This is relevant because the compound's defined tubulin IC50 of 2.68 µM aligns well with the range required to drive cellular effects in these models. This positions the compound as a plausible tool for probing the link between tubulin engagement and cancer cell cytotoxicity, especially when a less potent, more titratable inhibitor is required.

Anticancer Agent Breast Cancer Lung Cancer Ovarian Cancer

Validated and Potential Application Scenarios for N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide


Moderate-Affinity Probe for Tubulin Polymerization Mechanism of Action Studies

The confirmed tubulin polymerization IC50 of 2.68 µM [1] makes this compound an ideal biochemical tool for studying the colchicine-binding site dynamics. Unlike the ultra-potent comparators (e.g., CA-4 or compound 6a), its moderate affinity allows researchers to avoid a 'pharmacological knockout' and instead probe subtler effects on microtubule dynamics, making it valuable for high-resolution live-cell imaging or washout assays.

Structure-Activity Relationship (SAR) Comparator for Indole-Tetrazole Libraries

This compound serves as a critical control in medicinal chemistry campaigns focused on indole-tetrazole amides. Its unique 4-indolyl/1-tetrazolyl regiochemistry provides a structurally distinct data point against the more commonly explored 3-indolyl/2-tetrazolyl scaffold represented by compounds in the Reddy 2022 and Kaur 2024 series [2]. Chemists can use this compound to systematically probe how positional isomerism affects tubulin binding.

Reference Standard for In Vitro Cancer Cell Panel Screening

Based on the class-level evidence that indole-tetrazole acetamide hybrids exhibit IC50 values between 3.5 and 8.7 µM against MCF-7, A549, and SKOV3 cell lines [2], this compound is well-suited as a reference agent in antiproliferative screening panels. Its defined tubulin-targeting mechanism allows it to serve as a positive control for mitotic arrest when validating new chemical entities with potential microtubule-disrupting activity.

Quote Request

Request a Quote for N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.